ethyl (benzoylhydrazono)(phenyl)acetate
Description
Ethyl (benzoylhydrazono)(phenyl)acetate is a hydrazone derivative characterized by a benzoyl group (C₆H₅CO-) and a phenyl group (C₆H₅-) attached to a hydrazone (–NH–N=C–) backbone, with an ethyl ester (–COOEt) at the α-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles like triazoles, oxadiazoles, and pyrazolines, which are pharmacologically relevant . Its structural features, including the planar Caryl–NH–N=C linkage and Z-configuration of the hydrazone group, influence its reactivity and intermolecular interactions, such as hydrogen bonding .
Properties
IUPAC Name |
ethyl (2Z)-2-(benzoylhydrazinylidene)-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)15(13-9-5-3-6-10-13)18-19-16(20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20)/b18-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPQZKFPQMGRV-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (benzoylhydrazono)(phenyl)acetate can be synthesized through the reaction of ethyl acetoacetate with benzoylhydrazine. The reaction typically involves the condensation of these two reactants in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (benzoylhydrazono)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .
Scientific Research Applications
Ethyl (benzoylhydrazono)(phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl (benzoylhydrazono)(phenyl)acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the compound can undergo nucleophilic addition reactions, which are essential for its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with Cl or CF₃ substituents (e.g., ) exhibit enhanced electrophilicity at the hydrazone carbon, facilitating nucleophilic additions or cyclizations.
- Steric Effects : Bulkier groups like benzyl (C₆H₅CH₂-) or benzoyl (C₆H₅CO-) may slow down reactions compared to smaller substituents (e.g., phenyl) .
- Hydrogen Bonding : All derivatives form intermolecular N–H···O bonds, stabilizing crystal structures and influencing melting points .
Comparative Efficiency :
Reactivity Trends :
Comparison :
- Chloro and bromo substituents enhance bioactivity compared to unsubstituted hydrazones, likely due to increased lipophilicity and membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
